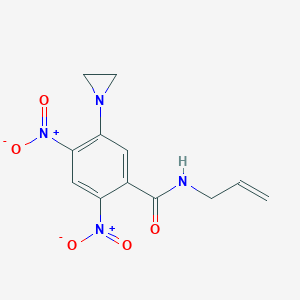
5-(Aziridin-1-yl)-2,4-dinitro-N-(prop-2-en-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL-: is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also referred to as Tretazicar or CB-1954 . It is recognized for its potential as an anticancer prodrug, which becomes active upon enzymatic reduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the correct substitution and nitration patterns .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and aziridination processes. These methods are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: It is reduced enzymatically to form cytotoxic derivatives that are used in cancer treatment.
Substitution: The aziridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Enzymatic reduction typically involves NAD(P)H:quinone oxidoreductase (NQO1) as the reducing agent.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Various nitro derivatives.
Reduction Products: Cytotoxic derivatives like 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide.
Substitution Products: Substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated as an anticancer prodrug that is activated by specific enzymes to form cytotoxic agents.
Industry: Utilized in the development of pharmaceuticals and as a component in certain industrial processes.
Wirkmechanismus
The compound exerts its effects through enzymatic reduction. The enzyme NAD(P)H:quinone oxidoreductase (NQO1) reduces BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- to a cytotoxic derivative that forms DNA-DNA interstrand crosslinks, leading to cell death . This mechanism is particularly effective in targeting cancer cells, making it a valuable compound in cancer research.
Vergleich Mit ähnlichen Verbindungen
- BENZAMIDE, 5-(1-AZIRIDINYL)-2-(HYDROXYAMINO)-4-NITRO-
- BENZAMIDE, 5-(1-AZIRIDINYL)-4-(HYDROXYAMINO)-2-NITRO-
Comparison: While these compounds share structural similarities, BENZAMIDE,5-(1-AZIRIDINYL)-2,4-DINITRO-N-2-PROPEN-1-YL- is unique due to its specific substitution pattern and its potent anticancer properties. The presence of the aziridine group and the dinitrobenzamide moiety contribute to its effectiveness as a prodrug, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
35425-47-9 |
|---|---|
Molekularformel |
C12H12N4O5 |
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
5-(aziridin-1-yl)-2,4-dinitro-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C12H12N4O5/c1-2-3-13-12(17)8-6-10(14-4-5-14)11(16(20)21)7-9(8)15(18)19/h2,6-7H,1,3-5H2,(H,13,17) |
InChI-Schlüssel |
KLVAIKQZHOZXNU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


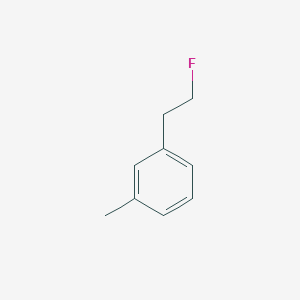
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14000455.png)
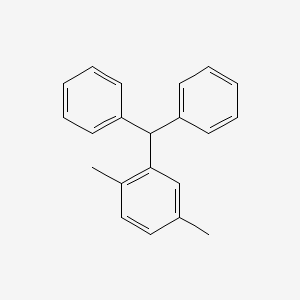
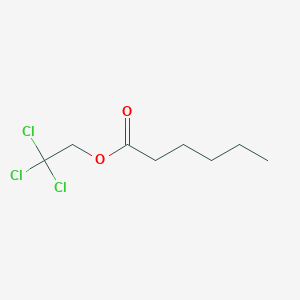
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
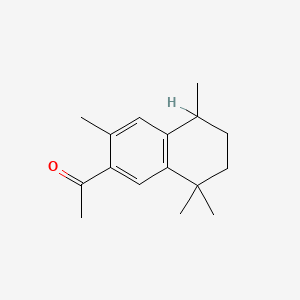

![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione](/img/structure/B14000495.png)

